molecular formula C22H20ClNO2 B12607753 N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide CAS No. 648924-72-5

N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide

Cat. No.: B12607753
CAS No.: 648924-72-5
M. Wt: 365.8 g/mol
InChI Key: BFOWTNJCFMZQTG-UHFFFAOYSA-N
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Description

N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide is an organic compound that features a biphenyl group, a chloro substituent, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

648924-72-5

Molecular Formula

C22H20ClNO2

Molecular Weight

365.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-methyl-N-[(3-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C22H20ClNO2/c1-24(22(25)20-14-19(23)11-12-21(20)26-2)15-16-7-6-10-18(13-16)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3

InChI Key

BFOWTNJCFMZQTG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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